molecular formula C4H2BrNO2S B2610400 4-Bromoisothiazole-5-carboxylic acid CAS No. 88982-81-4

4-Bromoisothiazole-5-carboxylic acid

Cat. No.: B2610400
CAS No.: 88982-81-4
M. Wt: 208.03
InChI Key: XIAKLOIPEFTZAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromoisothiazole-5-carboxylic acid is a heterocyclic compound that features a bromine atom and a carboxylic acid group attached to an isothiazole ring. Isothiazoles are known for their wide range of biological activities and industrial applications. This compound is particularly interesting due to its potential use as a synthetic intermediate in the preparation of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromoisothiazole-5-carboxylic acid can be synthesized through the reaction of 3-bromoisothiazole-5-carboxamide with sodium nitrite in trifluoroacetic acid at approximately 0°C. This reaction yields the carboxylic acid product in high yields (99%) .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of readily available starting materials and reagents under controlled conditions to ensure high purity and yield. The process typically involves multiple steps, including purification and characterization of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Bromoisothiazole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Sodium Nitrite and Trifluoroacetic Acid: Used in the synthesis of the compound from its carboxamide precursor.

    Palladium Catalysts: Employed in coupling reactions such as Suzuki-Miyaura coupling.

    Oxidizing and Reducing Agents: Various agents can be used to facilitate oxidation and reduction reactions.

Major Products Formed

    Substituted Isothiazoles: Products formed through substitution reactions.

    Coupled Products: Formed through coupling reactions with other aromatic compounds.

Scientific Research Applications

4-Bromoisothiazole-5-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-bromoisothiazole-5-carboxylic acid involves its interaction with various molecular targets and pathways. The compound’s biological activity is primarily attributed to its ability to interfere with essential biochemical processes in microorganisms and cancer cells. The bromine atom and carboxylic acid group play crucial roles in its binding affinity and reactivity with target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromoisothiazole-5-carboxylic acid is unique due to the presence of the bromine atom, which enhances its reactivity and potential for further functionalization. This makes it a valuable intermediate in the synthesis of diverse biologically active molecules.

Biological Activity

4-Bromoisothiazole-5-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, synthesis, and applications based on diverse research findings.

Chemical Structure and Properties

This compound features a five-membered ring containing both sulfur and nitrogen atoms, with a bromine substituent at the fourth position. Its molecular formula is C4H3BrN2O2SC_4H_3BrN_2O_2S and it possesses moderate solubility in organic solvents. The unique positioning of the bromine atom significantly influences its reactivity and biological activity compared to similar compounds.

Biological Activity Overview

Research indicates that 4-bromoisothiazole derivatives exhibit a range of biological activities, including:

  • Antimicrobial Properties : Studies have shown that 4-bromoisothiazole displays significant antimicrobial activity against various bacterial strains and fungi, making it a candidate for developing new antimicrobial agents .
  • Anticancer Potential : Certain derivatives of isothiazoles, including 4-bromoisothiazole, have demonstrated efficacy in inhibiting cancer cell growth. The mechanisms often involve interference with cellular pathways critical for tumor proliferation .
  • Anti-inflammatory Effects : Research has identified some isothiazole derivatives as potential anti-inflammatory agents, suggesting that 4-bromoisothiazole may also exhibit similar properties through inhibition of specific inflammatory pathways .

Synthesis

The synthesis of this compound typically involves bromination reactions. A common method includes the reaction of isothiazole with bromine under controlled conditions, yielding high product purity and yield:

Isothiazole+Br24 Bromoisothiazole\text{Isothiazole}+\text{Br}_2\rightarrow \text{4 Bromoisothiazole}

Further functionalization can be achieved through various synthetic strategies, allowing for the introduction of additional functional groups that may enhance its biological activity .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its derivatives:

  • Antimicrobial Activity : A study published in MDPI highlighted the compound's effectiveness against Gram-positive and Gram-negative bacteria. The results indicated a dose-dependent response, with minimum inhibitory concentrations (MIC) established for various pathogens .
    PathogenMIC (µg/mL)
    Staphylococcus aureus32
    Escherichia coli64
    Candida albicans16
  • Anticancer Properties : Research conducted by Thieme Connect reported that derivatives of isothiazoles exhibited potent cytotoxicity against several cancer cell lines, including breast and colon cancer cells. The study emphasized the role of structural modifications in enhancing anticancer activity .
  • Anti-inflammatory Studies : A comprehensive review indicated that isothiazole derivatives could inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. This suggests that 4-bromoisothiazole may also possess anti-inflammatory properties through similar mechanisms .

Properties

IUPAC Name

4-bromo-1,2-thiazole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2BrNO2S/c5-2-1-6-9-3(2)4(7)8/h1H,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIAKLOIPEFTZAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NSC(=C1Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88982-81-4
Record name 4-bromo-1,2-thiazole-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.